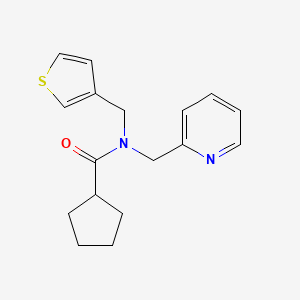

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide

Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring dual heteroaromatic substituents: a pyridin-2-ylmethyl group and a thiophen-3-ylmethyl group.

Propriétés

IUPAC Name |

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c20-17(15-5-1-2-6-15)19(11-14-8-10-21-13-14)12-16-7-3-4-9-18-16/h3-4,7-10,13,15H,1-2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTRCHBWKQRUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and findings from various studies.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide core substituted with pyridine and thiophene moieties. The structural formula can be represented as:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 250.33 g/mol |

| LogP | 2.5 |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not available |

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide exhibit potent activity against various bacterial strains, particularly Mycobacterium tuberculosis (M.tb).

Case Study: Inhibition of Mycobacterial Growth

In a study focused on the SAR of related compounds, several derivatives were synthesized and tested for their ability to inhibit M.tb growth in vitro. The most promising analogues showed Minimum Inhibitory Concentrations (MICs) ranging from 0.2 to 1.5 µg/mL, indicating strong antimicrobial properties.

Table 2: Antimycobacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) |

|---|---|

| Compound A (3,5-diphenyl derivative) | 0.5 |

| Compound B (pyridin-2-ylmethyl analogue) | 0.9 |

| N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide | TBD |

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in bacterial metabolism. For instance, it was found to inhibit ATP synthase in M.tb, which is crucial for bacterial energy production.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopentanecarboxamide and its biological activity is essential for optimizing its efficacy.

Key Findings from SAR Studies

- Substituent Influence : Variations in substituents on the pyridine and thiophene rings significantly affect biological potency.

- Hydrophobic Interactions : The presence of hydrophobic groups enhances membrane permeability, improving antimicrobial efficacy.

- H-bond Donors/Acceptors : The ability to form hydrogen bonds with target enzymes correlates with increased inhibitory activity.

Table 3: Summary of SAR Findings

| Substituent Type | Effect on Activity |

|---|---|

| Alkyl groups | Increased potency |

| Halogen substitutions | Variable impact |

| Aromatic rings | Enhanced binding affinity |

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Cyclopentanecarboxamide Derivatives

Research Findings and Implications

- Bioactivity Predictions : Thiophene and pyridine substituents could enhance π-π stacking interactions with biological targets, though this remains untested. Cyclopentylfentanyl’s opioid activity highlights the critical role of piperidinyl and phenyl groups in receptor binding .

- Regulatory Considerations : Structural similarity to cyclopentylfentanyl may necessitate regulatory scrutiny, despite differing substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.